
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione, also known as DOPOT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DOPOT is a derivative of the natural compound, resveratrol, which is found in red grapes, berries, and peanuts. DOPOT has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is complex and involves multiple pathways. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to scavenge reactive oxygen species and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation and immune responses. Additionally, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to induce apoptosis and cell cycle arrest in cancer cells, which is a hallmark of anticancer activity.
実験室実験の利点と制限
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has some limitations for lab experiments, including its low bioavailability and its potential toxicity at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione for each experiment.
将来の方向性
There are several future directions for 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione research, including the development of novel drug delivery systems to improve its bioavailability, the investigation of its potential synergistic effects with other drugs, and the exploration of its therapeutic applications in other diseases, such as diabetes and obesity. Additionally, the elucidation of the molecular mechanisms underlying the anticancer and neuroprotective effects of 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may lead to the identification of novel therapeutic targets for the treatment of these diseases.
Conclusion:
In conclusion, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal concentration and dosage for each experiment. With further research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione may become a valuable tool for the development of novel therapies for various diseases.
合成法
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione can be synthesized through a multi-step process, starting with the reaction of resveratrol with thionyl chloride to form resveratrol chloride. The resveratrol chloride is then reacted with 2-amino-5-hydroxybenzoic acid to form the intermediate compound, 5-(3,4-dihydroxyphenyl)oxazole-2-carboxylic acid. Finally, the intermediate compound is treated with thionyl chloride to form 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione.
科学的研究の応用
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. In cardiovascular disease research, 5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione has been shown to protect against myocardial ischemia-reperfusion injury and reduce blood pressure in hypertensive rats.
特性
CAS番号 |
114272-13-8 |
|---|---|
製品名 |
5-(3,4-Dihydroxyphenyl)oxazole-2(3H)-thione |
分子式 |
C9H7NO3S |
分子量 |
209.22 g/mol |
IUPAC名 |
5-(3,4-dihydroxyphenyl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C9H7NO3S/c11-6-2-1-5(3-7(6)12)8-4-10-9(14)13-8/h1-4,11-12H,(H,10,14) |
InChIキー |
UJDIWVMMJIBGRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=CNC(=S)O2)O)O |
同義語 |
2(3H)-Oxazolethione, 5-(3,4-dihydroxyphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



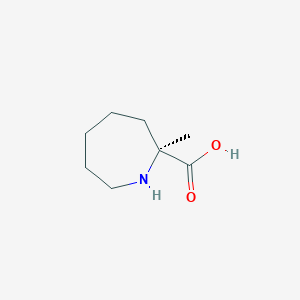
![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)
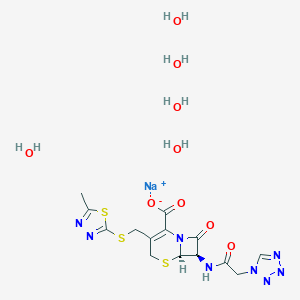

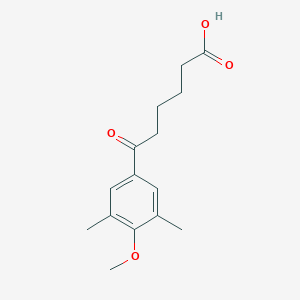




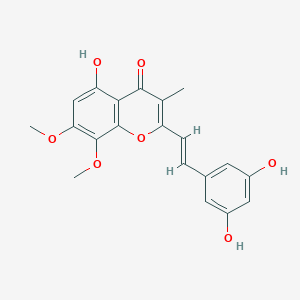
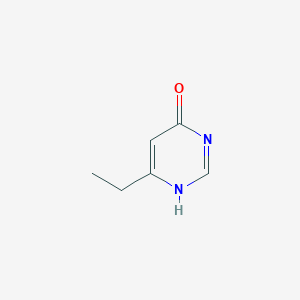
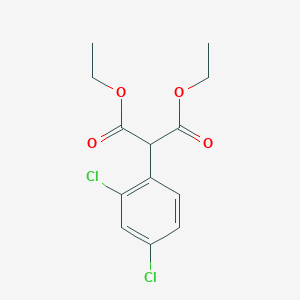
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)